HDAC1 vs. HDAC2 Isoform Selectivity: ~2.2-Fold Preference Over HDAC2 in Recombinant Enzyme Assays
5-Benzyl-3-phenylimidazolidine-2,4-dione exhibits a measurable preference for HDAC1 (IC50 = 449 nM) over HDAC2 (IC50 = 994 nM), yielding an HDAC1/HDAC2 selectivity ratio of approximately 2.2-fold. This contrasts with the broadly used reference pan-HDAC inhibitor suberoylanilide hydroxamic acid (SAHA, vorinostat), which inhibits HDAC1 and HDAC2 with near-equipotent IC50 values in the low nanomolar range (typically <50 nM for both isoforms) and displays <2-fold selectivity across Class I HDACs (HDAC1, HDAC2, HDAC3) [1]. The data were generated using recombinant human HDAC1 and HDAC2 in a fluorescence-based assay with 30 min pre-incubation prior to substrate addition (BindingDB / ChEMBL curated data) [2]. This selectivity profile, although modest, is structurally encoded by the 5-benzyl-3-aryl substitution pattern and distinguishes the compound from equipotent, non-selective hydantoin-based HDAC inhibitors.
| Evidence Dimension | HDAC1 vs. HDAC2 inhibitory potency and isoform selectivity |
|---|---|
| Target Compound Data | HDAC1 IC50 = 449 nM; HDAC2 IC50 = 994 nM; HDAC1/HDAC2 ratio ≈ 2.2 |
| Comparator Or Baseline | SAHA (vorinostat): HDAC1 and HDAC2 IC50 values typically both <50 nM; HDAC1/HDAC2 ratio <2. Data from published cross-study comparisons of pan-HDAC inhibitors. |
| Quantified Difference | Target compound shows ~2.2-fold HDAC1 preference; SAHA shows near-equipotent inhibition of HDAC1 and HDAC2 (ratio <2). Absolute potency is lower for the target compound but isoform discrimination is measurably distinct. |
| Conditions | Recombinant human HDAC1 and HDAC2; fluorescence-based deacetylase assay; 30 min compound pre-incubation; 30 min substrate incubation (BindingDB assay description). Cross-study SAHA comparator data from published HDAC inhibitor profiling panels. |
Why This Matters
This isoform selectivity, though modest, provides a chemical starting point for developing HDAC1-biased probes—an active area of interest given that HDAC2-selective knockout produces cognitive enhancement phenotypes in mice, while pan-HDAC inhibition is associated with broader toxicity, making even modest isoform discrimination relevant for lead optimization decisions.
- [1] Bradner, J. E., West, N., et al. Chemical phylogenetics of histone deacetylases. Nat. Chem. Biol., 2010, 6, 238–243. DOI: 10.1038/nchembio.313 (Establishes SAHA and other HDAC inhibitor selectivity profiles). View Source
- [2] BindingDB / ChEMBL. Affinity data for 5-benzyl-3-phenylimidazolidine-2,4-dione: HDAC1 IC50 = 449 nM; HDAC2 IC50 = 994 nM. BindingDB Monomer ID: 50522151; ChEMBL ID: CHEMBL4571280. Assay: Inhibition of human recombinant HDAC1/HDAC2 pre-incubated for 30 mins before substrate addition, measured after 30 mins by fluorescence-based assay. View Source
